Aluminium acetylsalicylate

CAS No.:

Cat. No.: VC1914781

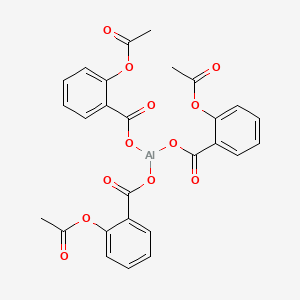

Molecular Formula: C27H21AlO12

Molecular Weight: 564.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C27H21AlO12 |

|---|---|

| Molecular Weight | 564.4 g/mol |

| IUPAC Name | bis[(2-acetyloxybenzoyl)oxy]alumanyl 2-acetyloxybenzoate |

| Standard InChI | InChI=1S/3C9H8O4.Al/c3*1-6(10)13-8-5-3-2-4-7(8)9(11)12;/h3*2-5H,1H3,(H,11,12);/q;;;+3/p-3 |

| Standard InChI Key | GKJRJGXKDYCFNF-UHFFFAOYSA-K |

| Canonical SMILES | CC(=O)OC1=CC=CC=C1C(=O)O[Al](OC(=O)C2=CC=CC=C2OC(=O)C)OC(=O)C3=CC=CC=C3OC(=O)C |

Introduction

Chemical Identity and Structure

Aluminium acetylsalicylate, also known as aluminum aspirin or aluminum diacetylsalicylate, is a complex formed from acetylsalicylic acid and aluminum compounds. The compound exists in various forms, with the most common being mono-hydroxy aluminum di-acetylsalicylate, which has the chemical formula (CH₃COOC₆H₄COO)₂AlOH . This structure indicates that two acetylsalicylate molecules are bound to an aluminum atom with a hydroxyl group.

There are some variations in the reported molecular formula across scientific literature:

| Reference Source | Molecular Formula | Molecular Weight |

|---|---|---|

| ChemBK | C₁₈H₁₄AlO₉ | 401.28 g/mol |

| PubChem | C₂₇H₂₁AlO₁₂ | 564.4 g/mol |

The compound is registered with CAS number 23413-80-1 and is known by multiple synonyms including:

-

Aluminium bis(O-acetyl salicylate)

-

Aluminum hydroxide bis[2-(acetyloxy)benzoate]

-

Monohydroxyaluminum diacetylsalicylate

-

Aloxiprin

Physical and Chemical Properties

Aluminium acetylsalicylate possesses distinct physical and chemical properties that contribute to its pharmaceutical significance:

The increased stability of aluminium acetylsalicylate compared to acetylsalicylic acid makes it advantageous for pharmaceutical formulations where extended shelf life is desirable .

Synthesis Methods

Several methods have been developed for synthesizing aluminium acetylsalicylate, with varying efficiencies and purities. The patent US2959606A describes a novel method for producing mono-hydroxy aluminum di-acetylsalicylate in substantially pure form .

Traditional Method

-

Excessive frothing due to violent reaction between aluminum chloride and sodium carbonate

-

Difficult to control when using large quantities of reactants

-

Aspirin comes out on the surface due to foaming, preventing complete reaction

-

Difficult to prepare chemically pure substance

Improved Synthesis Method

The improved method described in US2959606A involves reacting aspirin with an aluminum alcoholate in the presence of water:

-

Dissolve aspirin and aluminum isopropylate separately in suitable solvents (toluene, alcohol, or other neutral organic solvents)

-

Mix the solutions together

-

Precipitate the aluminum salt of aspirin by gradual addition or taking up of water

Example synthesis procedure:

"36 grams of powdered or crystalline aspirin in dry form are added to 20.4 grams of aluminum isopropylate dissolved in isopropyl alcohol and the mixture stirred vigorously. A small amount of water is added to cause the mono-hydroxy aluminum salt of aspirin to precipitate and the precipitate is then filtered, washed with alcohol, and dried."

This method offers several advantages:

-

Higher purity of the final product

-

Better control of the reaction

-

Improved yield

-

Simpler process for large-scale production

Pharmacokinetics and Absorption

A significant characteristic of aluminium acetylsalicylate is its distinct absorption profile compared to regular aspirin:

Absorption Characteristics

Studies have demonstrated that acetylsalicylic acid absorption from orally administered aluminum acetylsalicylate is less rapid than from regular aspirin . This difference is attributed to the very slow dissolution rate of aluminum acetylsalicylate compared to acetylsalicylic acid.

Comparative dissolution rates in 0.1 N hydrochloric acid:

This significant difference in dissolution rate (approximately 7.3 times slower for aluminum acetylsalicylate) directly affects the absorption profile and subsequent pharmacokinetics.

Bioavailability

Research indicates that aluminum acetylsalicylate has lower bioavailability compared to regular aspirin. In one study, the biological availability of aluminum acetylsalicylate was approximately 80% of that observed with regular aspirin administered on a "sustained" dosage schedule, a difference that was statistically significant (p < 0.02) .

The lower bioavailability is attributed to incomplete absorption due to the slow dissolution rate in gastrointestinal fluids, even when using particles smaller than 100 mesh .

Mechanism of Action

Aluminium acetylsalicylate exhibits a dual mechanism of action that distinguishes it from regular aspirin:

Aspirin Component

Like regular aspirin, the acetylsalicylic acid component exerts its effects through:

-

Inhibition of cyclooxygenase enzymes (COX-1 and COX-2)

-

Reduction in prostaglandin and thromboxane synthesis

Aluminum Component

The aluminum component provides additional properties:

-

Functions as a built-in antacid due to the formation of aluminum hydroxide when broken down in the stomach

-

Potentially reduces gastric irritation associated with regular aspirin

-

May provide a buffering effect in the stomach

In the stomach, the compound is decomposed by hydrochloric acid into salicylic acid and aluminum hydroxide. The latter functions as an antacid, potentially mitigating some of the gastrointestinal side effects commonly associated with regular aspirin .

Therapeutic Applications

Aluminium acetylsalicylate has been utilized in various clinical contexts, leveraging its unique properties:

Primary Indications

The compound is primarily used for:

-

Treatment of pain and inflammation associated with musculoskeletal and joint disorders

-

Anti-inflammatory therapy

-

Antipyretic (fever-reducing) therapy

Specialized Applications

Due to its unique properties, aluminum acetylsalicylate may offer advantages in specific scenarios:

-

For patients with gastric sensitivity to regular aspirin

-

In formulations requiring enhanced stability

-

As a component in combination products with other medications

-

In pharmaceutical preparations where taste masking is important

Comparative Advantages Over Regular Aspirin

When compared to standard acetylsalicylic acid, aluminium acetylsalicylate offers several potential advantages:

| Property | Aluminium Acetylsalicylate | Regular Aspirin |

|---|---|---|

| Stability | Greater stability due to the amphoteric nature of aluminum ion | Less stable, prone to hydrolysis |

| Taste | Tasteless | Bitter, astringent taste |

| Odor | No acetic odor | Often has acetic odor |

| GI effects | Built-in antacid effect from aluminum hydroxide | More direct gastric irritation |

| Absorption rate | Slower, potentially providing extended action | Faster absorption |

| Drug compatibility | Compatible with more drugs than ASA | More limited compatibility |

These comparative advantages make aluminium acetylsalicylate a valuable alternative to regular aspirin in specific clinical scenarios, particularly where gastric tolerance is a concern .

Research Findings and Current Studies

Recent investigations into aluminium acetylsalicylate have yielded important insights into its pharmacological properties and potential applications:

Gastrointestinal Protection

One of the most significant research findings is the compound's ability to inhibit gastrointestinal mucosal disorders induced by NSAIDs (non-steroidal anti-inflammatory agents) . This property makes it particularly valuable for patients requiring long-term anti-inflammatory therapy who experience gastric intolerance to conventional NSAIDs.

Dissolution and Absorption Studies

Detailed studies comparing the dissolution rates of aluminium acetylsalicylate and regular aspirin have provided quantitative evidence for the slower release profile of the aluminum salt. Research has demonstrated that:

-

The dissolution rate of aluminium acetylsalicylate is approximately 7.3 times slower than regular aspirin in acidic media

-

Similar differences exist in alkaline media

-

The absorption of salicylates from aluminium acetylsalicylate is rate-limited by this slower dissolution

These findings explain the observed differences in pharmacokinetics and support the potential use of aluminium acetylsalicylate as a slower-release form of aspirin.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume